

Application Notes and Protocols for G9a Chemical Probes: UNC0638 and UNC0642

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Compound of Interest		
Compound Name:	GSK2818713	
Cat. No.:	B12426424	Get Quote

Introduction

While the query specified **GSK2818713** as a chemical probe for the lysine methyltransferase G9a, current scientific literature identifies **GSK2818713** as an inhibitor of the Hepatitis C virus NS5A protein. The well-validated and widely used chemical probes for interrogating G9a (also known as EHMT2) and its close homolog GLP (also known as EHMT1) are UNC0638 for cellular assays and UNC0642 for in vivo studies. This document provides detailed application notes and protocols for these established G9a/GLP chemical probes to facilitate their effective use in research and drug discovery.

G9a is a key enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. G9a has been implicated in various biological processes, including development, and its dysregulation is linked to several diseases, making it an important therapeutic target. UNC0638 and UNC0642 are potent, selective, and cell-permeable inhibitors of G9a and GLP, making them invaluable tools for elucidating the biological functions of these enzymes.

Quantitative Data Summary

The following tables summarize the biochemical potency, cellular activity, and selectivity of UNC0638 and UNC0642.

Table 1: Biochemical Potency of G9a Chemical Probes



Compound	Target	Assay Format	IC50	Ki	Mechanism of Action
UNC0638	G9a	SAHH- coupled assay	< 15 nM[1][2]	3 nM[3]	Substrate- competitive[3]
GLP	SAHH- coupled assay	19 ± 1 nM[1] [4]	-	-	
UNC0642	G9a	SAHH- coupled assay	< 2.5 nM[5][6]	3.7 ± 1 nM[5] [6]	Substrate- competitive, SAM-non- competitive[5]
GLP	SAHH- coupled assay	< 2.5 nM[5][6]	-	-	

Table 2: Cellular Activity of G9a Chemical Probes



Compound	Cell Line	Assay	Cellular IC50	Cytotoxicity (EC50)	Tox/Functio n Ratio
UNC0638	MDA-MB-231	H3K9me2 Reduction	81 nM[2]	> 10 μM	> 100[1]
MCF7	H3K9me2 Reduction	70 nM[2]	-	-	
UNC0642	MDA-MB-231	H3K9me2 Reduction	106 - 110 nM[3][7]	> 3 μM[8]	> 45[8]
PC3	H3K9me2 Reduction	130 nM[8]	> 5 μM[9]	> 45[8]	
U2OS	H3K9me2 Reduction	-	> 5 μM[9]	> 45[8]	-
PANC-1	Clonogenicity Reduction	Concentratio n- dependent[9]	> 5 μM[9]	> 45[8]	_

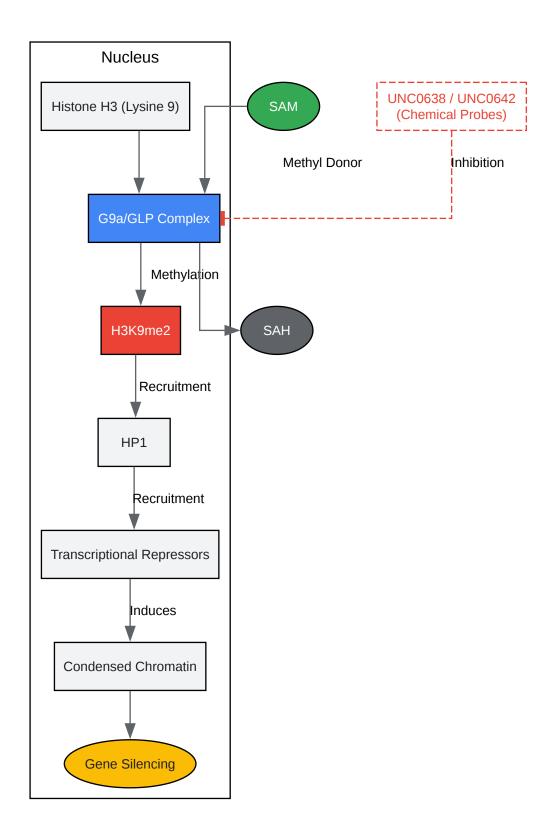
Table 3: Selectivity Profile of UNC0638 and UNC0642



Compound	Off-Target Class	Selectivity	Notes
UNC0638	Methyltransferases	>10,000-fold vs. SETD7, SETD8, SUV39H2, PRMT3[2]	Inactive against a panel of other HMTs including SUV39H1, EZH2, MLL, and DOT1L[1]
GPCRs	>100-fold vs. several muscarinic and adrenergic receptors[1]	Low affinity for a small number of GPCRs at 1 μM[1]	
Kinases	Inactive against 50 kinases at 10 μM[3]	Broadly selective	_
UNC0642	Methyltransferases	>20,000-fold vs. 13 other methyltransferases; >2,000-fold vs. EZH2[5][9]	Highly selective within the methyltransferase family
Kinases, GPCRs, Ion Channels, Transporters	>300-fold selectivity over a broad panel[5] [9]	Exception: Histamine H3 receptor[9]	

Signaling Pathway and Experimental Workflow Diagrams

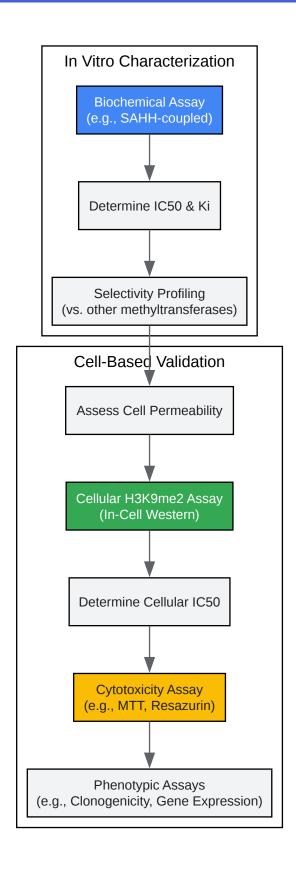




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G9a-mediated gene silencing pathway and probe inhibition.

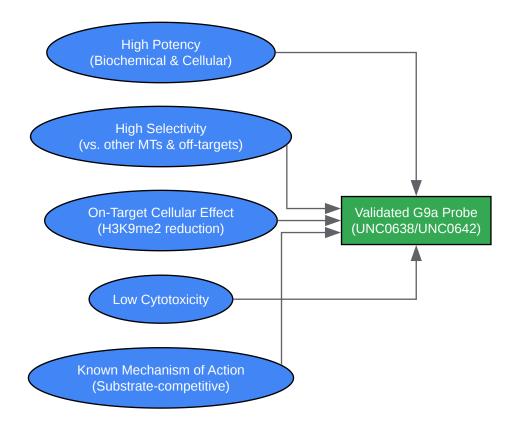




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Workflow for G9a chemical probe validation.





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